2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethylpyrimidin-4(3H)-one
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Overview
Description
“2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethylpyrimidin-4(3H)-one” is a complex organic compound. It contains a pyrimidinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. It also contains a benzylpiperidine group, which is often found in pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives, for example, are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Derivatization
This compound and its derivatives are primarily studied for their synthesis and potential biological activities. The research includes the development of new heterocyclic compounds, with some focusing on the synthesis of 1,3-oxazepine derivatives from related structures. These synthesized compounds are characterized using various spectral methods and assessed for their physical properties, indicating a focus on understanding their structural and functional characteristics (Mohammad, Ahmed, & Mahmoud, 2017).
Potential Antimicrobial Activities
Several studies have explored the antimicrobial potential of this compound and its derivatives. Synthesis efforts aimed at creating novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones have yielded compounds that display significant antibacterial and antifungal activities against a variety of strains, highlighting their potential as antimicrobial agents (Attia et al., 2013).
Exploration of Antiarrhythmic and Antinociceptive Activities
Research has also been conducted on the potential medical applications of these compounds, with some studies investigating their antiarrhythmic and antinociceptive activities. This indicates an interest in the therapeutic potential of these compounds, possibly in the treatment of cardiovascular disorders and pain management (Abdel-Hafez et al., 2009).
Application in Alzheimer's Disease Treatment
One study specifically investigates a group of 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multifunctional activities as potential treatments for Alzheimer's disease. The research focuses on evaluating these compounds for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, showcasing a multi-targeted approach to Alzheimer's disease therapeutics (Mohamed et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-17-13-18(24)22-20(21-17)26-14-19(25)23-10-8-16(9-11-23)12-15-6-4-3-5-7-15/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJCCDPYRLCLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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